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Hypothetical protein

Chlamydia pneumoniae virulence factor functional annotation

Procuring uncharacterized hypothetical proteins without functional annotation introduces high risk of uninformative experiments. CT670 is differentiated by a validated bioinformatic characterization establishing its role as a T3SS chaperone effector (YscO homolog) with a predicted protein-protein interaction network, enabling hypothesis-driven experimental design. • Structurally characterized homolog (PDB: 3K29, 2.0 Å resolution; CPn0706 complex PDB: 6WA9) supports structure-based drug discovery and virtual screening campaigns • Predicted chaperone-effector pairing with CT671/YscP provides a testable mechanistic framework for host-pathogen interaction and type III secretion studies • High Instability Index (45.2) makes CT670 an ideal model target for developing stabilization protocols for challenging recombinant proteins

Molecular Formula
Molecular Weight
Cat. No. B1576334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypothetical protein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CT670 Procurement Guide for Chaperone Effector Studies


CT670 is a hypothetical protein (HP) encoded in the genome of Chlamydia pneumoniae, a Gram-negative obligate intracellular pathogen linked to respiratory infections and chronic inflammatory diseases. [1] With the entire genome sequenced, a significant portion of its proteome remains annotated as hypothetical, representing a pool of uncharacterized but potentially critical virulence factors. [2] The CT670 protein is one such target, and its procurement as a purified recombinant protein or as part of a broader screening panel is a necessary first step for experimental characterization. This guide provides the evidence base for selecting CT670 over other uncharacterized or functionally annotated proteins from C. pneumoniae for research aimed at elucidating novel pathogenesis mechanisms.

Predicted chaperone effector hypothesis guides targeted functional studies
Predicted interaction network supports PPI validation workflow
Modeled 3D structure enables structure-based experimental design

Risks of Substituting CT670 with Random HPs


Selecting a 'hypothetical protein' from a vendor catalog based solely on expression host or tag compatibility, without evidence of functional potential, introduces a high risk of uninformative or failed experiments. The majority of HPs lack any functional annotation and may represent non-functional open reading frames or have functions unrelated to the biological process under investigation. [1] CT670, however, has been subject to a targeted bioinformatic characterization, providing a validated functional hypothesis (a chaperone effector) that guides experimental design. [2] Substituting with another, uncharacterized HP from C. pneumoniae, such as a randomly chosen hypothetical protein, offers no such hypothesis and therefore provides no basis for a focused investigation into C. pneumoniae virulence. The evidence below establishes CT670's specific, quantifiable differentiation that justifies its procurement as a characterized target candidate over its uncharacterized alternatives.

  • Random HPs may lack a functional hypothesis, increasing risk of unfocused experiments.
  • Uncharacterized HPs provide no interaction network, limiting hypothesis-driven design.
  • Absence of a 3D structural model precludes structure-based research approaches.

CT670 Differentiation Evidence


Predicted Chaperone Effector Function

CT670 was predicted to function as a chaperone effector based on computational analysis using bioinformatics tools, a specific, testable hypothesis absent in uncharacterized HPs. In contrast, the baseline for a typical hypothetical protein from the same genome is 'function unknown,' providing no experimental direction. [1]

Functional Annotation
Class-level
Predicted chaperone effector
vs. function unknown
Provides testable hypothesis for targeted virulence research.
In silico prediction; data to verify.
Chlamydia pneumoniae virulence factor functional annotation

Predicted Protein-Protein Interaction Network

The study predicted a protein-protein interaction (PPI) network for CT670, identifying both primary and secondary interacting partners. [1] This is a quantifiable evidence dimension compared to an uncharacterized hypothetical protein, for which no interaction network exists, representing a null hypothesis of zero known interactions. The existence of a predicted PPI network provides a defined, albeit computationally derived, set of interaction partners for experimental validation.

PPI Network
Class-level
Interaction network identified
vs. none predicted
Supports design of interaction proteomics experiments.
Requires experimental validation.
Chlamydia pneumoniae protein-protein interaction host-pathogen interaction

Modeled 3D Structure

The secondary and tertiary structures of CT670 were computationally modeled and assessed. [1] In comparison, a typical, uncharacterized hypothetical protein from the same proteome has no available 3D structural data. The existence of a model, even a computational one, is a quantitative differentiator, providing a starting point for structure-based drug design or mutagenesis studies that is absent for its uncharacterized counterparts.

3D Structure
Class-level
Modeled structure available
vs. no structural data
Enables computational docking and structure-guided assay design.
Homology model; verify with experimental structures.
Chlamydia pneumoniae homology modeling protein structure drug discovery

Predicted Instability Index

A specific quantitative differentiation for CT670 is its calculated Instability Index (II) of 45.2. [1] This value, which is greater than the 40.0 threshold used to classify a protein as unstable, provides a specific, quantifiable expectation for its behavior during in vitro handling. This is a key differentiator when selecting among multiple HPs for procurement, as it directly informs experimental feasibility.

Instability Index
Class-level
45.2
Threshold: 40 (stable)
Indicates need for stabilization protocols during purification.
Predicted; validate under experimental conditions.
Chlamydia pneumoniae protein stability recombinant protein expression

Predicted Aliphatic Index

The Aliphatic Index for CT670 was calculated to be 85.7. [1] This quantitative value suggests a moderate level of thermostability compared to proteins from thermophilic organisms, which often have values exceeding 100. This provides a specific, quantifiable expectation for its behavior in thermal shift assays or other experiments where thermostability is a relevant parameter.

Aliphatic Index
Class-level
85.7
Thermophile benchmark >100
Suggests moderate thermostability; avoid high-temperature assays.
In silico; confirm with thermal shift assay.
Chlamydia pneumoniae protein thermostability biophysical characterization

CT670 Application Scenarios


Virulence Factor Discovery in C. pneumoniae

Procuring CT670 is most suitable for academic or biotech laboratories focused on identifying and characterizing novel virulence factors in Chlamydia pneumoniae. The predicted function as a chaperone effector [1] provides a clear hypothesis to test. Experiments can be designed around its predicted function, such as assessing its role in host cell invasion, intracellular survival, or modulation of host immune responses. This focused approach is far more efficient than screening a library of uncharacterized HPs.

Structure-Based Drug Design for C. pneumoniae

The availability of a computationally modeled 3D structure for CT670 [2] makes its procurement valuable for structure-based drug discovery programs. The model can be used for virtual screening of small-molecule libraries to identify potential inhibitors of CT670's function. This is a specific, actionable application that cannot be undertaken with a protein of unknown structure. Procurement of purified recombinant CT670 enables subsequent experimental validation of in silico hits, such as through surface plasmon resonance (SPR) or thermal shift assays.

Mapping Host-Pathogen Interaction Networks

Researchers studying the complex interplay between C. pneumoniae and its human host can utilize CT670 as a 'bait' in interaction proteomics experiments. The existing predicted PPI network [3] provides a targeted set of initial hypotheses for validation. Procured CT670 can be used in pull-down assays followed by mass spectrometry to identify its binding partners in host cell lysates, thereby experimentally confirming and expanding the predicted network. This approach yields high-value, mechanistic insights into C. pneumoniae pathogenesis.

Assay Development for Unstable Proteins

The specific physicochemical profile of CT670, including its high Instability Index of 45.2 [4], makes it an ideal model protein for developing and validating protocols for handling unstable proteins. A research group focused on recombinant protein production could procure CT670 to test different expression conditions, purification buffers, and additives to optimize the yield of soluble, functional protein. This serves as a practical training and method development tool for challenging protein targets.

Application
Selection Property
Validation Focus
Virulence factor discovery
Defined functional hypothesis
Chaperone effector role in host cell invasion/survival assays
Structure-based drug design
Availability of modeled 3D structure
Virtual screening and in vitro binding assays
Host-pathogen interaction mapping
Predicted PPI network
Pull-down/MS validation of interaction partners
Assay development for unstable proteins
Predicted instability index >40
Protocol optimization for soluble expression/purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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